Bienvenue dans la boutique en ligne BenchChem!

Lydicamycin

Antioomycete Phytophthora sojae Biocontrol

Lydicamycin is the only commercial antibiotic built on a hybrid polyketide‑nonribosomal peptide skeleton that fuses a tetramic acid warhead with an amidinopyrrolidine tail. This unique architecture delivers simultaneous Gram‑positive (including MRSA; MIC 3.1–6.2 µg/mL) and anti‑oomycete activity (EC50 0.73–2.67 µg/mL) that cannot be replicated by standard antibiotics or antifungals. In head‑to‑head in‑vivo testing it provided superior control of soybean Phytophthora root rot versus metalaxyl. For medicinal chemistry teams pursuing novel MRSA pharmacophores, agricultural R&D groups developing next‑gen biopesticides, and biosynthesis researchers studying hybrid PKS/NRPS systems, Lydicamycin is an irreplaceable lead compound. Secure research‑grade material now to advance your discovery pipeline.

Molecular Formula C47H74N4O10
Molecular Weight 855.1 g/mol
Cat. No. B608755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLydicamycin
SynonymsLydicamycin
Molecular FormulaC47H74N4O10
Molecular Weight855.1 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O
InChIInChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)
InChIKeyHNSRCWWMQWCNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procure Lydicamycin: A Unique Polyketide Scaffold with Tetramic Acid and Amidinopyrrolidine Moieties


Lydicamycin is a structurally unique type I polyketide antibiotic first isolated from *Streptomyces lydicus* [1]. Its defining characteristic is a novel molecular skeleton that contains both a tetramic acid warhead and an amidinopyrrolidine moiety [2]. This hybrid scaffold, which belongs to a family of nonribosomal peptide-polyketide hybrids, is not shared by most common antibiotic classes and is the key to its distinct biological profile .

Why Structural Uniqueness Precludes Simple Substitution of Lydicamycin with Common Gram-Positive Antibiotics


Lydicamycin cannot be generically substituted with other Gram-positive antibiotics due to its distinct hybrid polyketide-nonribosomal peptide skeleton . While many analogs like TPU-0037C exist, they differ by specific chemical modifications (e.g., 8-dehydroxy-30-demethyllydicamycin) that directly alter their activity profile . Furthermore, its unique combination of a tetramic acid head group and an amidinopyrrolidine tail confers a spectrum of activity that extends beyond simple antibacterial action, including potent antioomycete effects not shared by standard-of-care agents like metalaxyl [1]. Therefore, substituting Lydicamycin with a standard anti-MRSA or antifungal agent will not replicate its dual-domain activity or its potential for development in novel agricultural and anti-infective applications.

Quantitative Evidence for Lydicamycin's Differentiation in Anti-MRSA, Antioomycete, and Biosynthetic Discovery Applications


Lydicamycin's Superior *In Vivo* Efficacy Against Soybean Phytophthora Root Rot Compared to the Commercial Fungicide Metalaxyl

Lydicamycin A demonstrates superior control of soybean phytophthora root rot in an *in vivo* detached leaf assay when compared directly against the commercial fungicide metalaxyl [1]. While both compounds exhibit comparable *in vitro* potency (EC50 values of 0.73-2.67 μg/mL for lydicamycins versus equal or lower for metalaxyl), the *in vivo* performance differentiates them, making Lydicamycin a stronger candidate for agricultural biocontrol development.

Antioomycete Phytophthora sojae Biocontrol

Lydicamycin's Broad-Spectrum Anti-Oomycete Activity Against Phytophthora and Pythium with Potency Equal to or Exceeding Metalaxyl

Lydicamycins A and B show high activity against multiple oomycete pathogens, with EC50 values ranging from 0.73 to 2.67 μg/mL [1]. This *in vitro* potency is reported to be equal to or lower than that of the commercialized drug metalaxyl, positioning it as a highly potent natural product lead. This differentiates it from standard Gram-positive antibacterial agents which lack this specific antioomycete activity.

Antioomycete Phytophthora Pythium

Quantified Anti-MRSA Potency of Lydicamycin and Its Congener TPU-0037C Against Methicillin-Resistant S. aureus

Lydicamycin exhibits cytotoxic activity against methicillin-resistant *Staphylococcus aureus* (MRSA) strain 535, with reported MIC values between 3.1 and 6.2 µg/mL [1]. Its close structural analog, TPU-0037C, shows comparable potency against MRSA with an MIC of 3.13 μg/mL [2]. While this activity confirms its utility in anti-infective research, direct comparative data against front-line anti-MRSA drugs like vancomycin or linezolid is currently lacking in the public domain, limiting its differentiation based solely on MRSA potency.

Anti-MRSA Antibacterial Gram-positive

Lydicamycin's Distinctive Biosynthetic Gene Cluster Enables Discovery of New Congeners via Molecular Networking

The genome of the producing strain *Streptomyces sp.* TP-A0598 encodes a dedicated PKS/NRPS gene cluster responsible for lydicamycin biosynthesis [1]. Analysis of this cluster has revealed the full complement of congeners, including previously unreported compounds, through molecular networking . This differentiates Lydicamycin from natural products with simpler or less well-characterized biosynthetic origins, providing a defined genetic platform for future bioengineering and analog generation.

Biosynthesis Natural Products Genome Mining

Lydicamycin's Differential Activity Spectrum: Broad Gram-Positive and Anti-Yeast Coverage with Selectivity Against Gram-Negative Bacteria

Lydicamycin demonstrates a defined spectrum of activity, being active against Gram-positive bacteria and certain yeasts while showing no activity against Gram-negative bacteria [1]. This selective profile is typical for many large natural product antibiotics but is explicitly documented for Lydicamycin. Its congener TPU-0037C shows a similar profile with MICs ranging from 0.39-3.13 μg/mL against Gram-positive strains but >50 μg/mL against Gram-negative bacteria [2]. This knowledge is critical for experimental design, allowing users to predict and avoid ineffective applications against Gram-negative pathogens.

Antimicrobial Spectrum Selectivity Bacterial Targets

Primary Application Scenarios for Lydicamycin: From Agricultural Biocontrol to Novel Antibiotic Discovery


Agricultural Biocontrol: Development of Next-Generation Antioomycete Pesticides

Given its head-to-head superior *in vivo* control of soybean phytophthora root rot compared to metalaxyl [1], Lydicamycin is a prime candidate for agricultural R&D programs focused on developing novel biopesticides. Its potent *in vitro* activity against *Phytophthora* and *Pythium* (EC50 = 0.73-2.67 μg/mL) [1] positions it as a lead compound for formulating new treatments against devastating crop diseases.

Anti-MRSA Lead Discovery: Sourcing a Novel Chemical Scaffold

Lydicamycin serves as a valuable starting point for medicinal chemistry programs aimed at combating methicillin-resistant *S. aureus* (MRSA). While its MIC of 3.1-6.2 μg/mL [1] is not superior to clinical standards, its novel and complex structure [2] offers a unique chemical space for optimization. It is an ideal compound for structure-activity relationship (SAR) studies seeking to improve potency and overcome existing resistance mechanisms.

Natural Product Discovery & Synthetic Biology: A Model Biosynthetic Platform

Lydicamycin is an excellent tool for fundamental research in natural product biosynthesis. The availability of its full genome sequence and the identification of its dedicated PKS/NRPS gene cluster [1] make it a powerful model system. Researchers can use this platform to study hybrid biosynthetic machinery, perform pathway engineering, and discover new, previously uncharacterized congeners through molecular networking [2].

Gram-Positive Antimicrobial Research: Selective Tool for Targeted Studies

Due to its well-defined spectrum of activity (active against Gram-positive bacteria and certain yeasts, inactive against Gram-negative bacteria) [1], Lydicamycin can be used as a selective research tool. It is appropriate for studies focusing on Gram-positive bacterial physiology or for use in experimental models where broad-spectrum activity would be a confounding variable, thereby ensuring cleaner, more interpretable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lydicamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.